molecular formula C11H19N3O3 B11717555 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B11717555
M. Wt: 241.29 g/mol
InChI Key: VEVCBIUEAFIONO-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a complex organic compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves multiple steps, starting with the formation of the bicyclo[1.1.1]pentane core. This core can be synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The bicyclo[1.1.1]pentane core provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

VEVCBIUEAFIONO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N

Origin of Product

United States

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